molecular formula C14H15FN4OS B11366054 [4-(2-Fluorophenyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B11366054
M. Wt: 306.36 g/mol
InChI Key: RPYVMYXVMSALEH-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with piperazine or its derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached via electrophilic aromatic substitution or through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring.

Uniqueness

1-(2-FLUOROPHENYL)-4-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERAZINE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H15FN4OS

Molecular Weight

306.36 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone

InChI

InChI=1S/C14H15FN4OS/c1-10-13(21-17-16-10)14(20)19-8-6-18(7-9-19)12-5-3-2-4-11(12)15/h2-5H,6-9H2,1H3

InChI Key

RPYVMYXVMSALEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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